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Compound of Interest

Compound Name:
2-(Morpholine-4-

sulfonyl)benzaldehyde

CAS No.: 862500-24-1

Cat. No.: B1291045 Get Quote

In the landscape of pharmaceutical research and drug development, the unambiguous

structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite

of analytical techniques employed for this purpose, Fourier-Transform Infrared (FT-IR)

spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint."

By probing the vibrational modes of a molecule's constituent bonds, an FT-IR spectrum reveals

the presence of specific functional groups, offering critical insights into molecular architecture.

This guide presents a comprehensive analysis of the FT-IR spectrum of 2-(Morpholine-4-
sulfonyl)benzaldehyde, a compound of interest in medicinal chemistry.[1] We will deconstruct

its spectrum by comparing it with simpler structural analogues—benzaldehyde and morpholine

—to provide a clear, evidence-based interpretation of its key spectral features.

Deconstructing the Molecular Architecture
To accurately interpret the FT-IR spectrum of 2-(Morpholine-4-sulfonyl)benzaldehyde
(C₁₁H₁₃NO₄S)[2], we must first dissect its structure into its primary functional components:

An Ortho-Substituted Benzene Ring: The aromatic core of the molecule.

An Aldehyde Group (-CHO): A key reactive carbonyl functional group.

A Sulfonamide Group (-SO₂N<): Linking the aromatic ring to the morpholine moiety.
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A Morpholine Ring: A saturated heterocyclic amine.

Each of these groups possesses characteristic vibrational frequencies. By identifying their

corresponding absorption bands, we can piece together a complete spectral picture.

Comparative Spectral Analysis: Predicting the FT-IR
Fingerprint
A direct experimental spectrum for 2-(Morpholine-4-sulfonyl)benzaldehyde is not publicly

available in spectral databases. However, by leveraging established spectral data for its core

components, we can construct a highly accurate prediction and comparison.

The Benzaldehyde Moiety: Aromatic and Aldehyde
Signatures
The benzaldehyde portion contributes several defining peaks to the spectrum.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring typically appear

as a series of sharp, medium-intensity bands just above 3000 cm⁻¹. For benzaldehyde,

these are observed around 3073-3080 cm⁻¹.[3][4]

Aldehyde C-H Stretching (Fermi Doublet): This is a hallmark of aldehydes. It manifests as

two distinct, weaker bands typically found in the 2880-2695 cm⁻¹ region.[5][6] For

benzaldehyde, these peaks are often seen around 2860 cm⁻¹ and 2775 cm⁻¹.[4] The

presence of a shoulder peak around 2720 cm⁻¹ is a strong indicator of an aldehyde group.[5]

Carbonyl (C=O) Stretching: This is one of the most intense and sharp absorptions in the

spectrum. For aromatic aldehydes like benzaldehyde, the C=O stretch is typically observed

in the range of 1700-1720 cm⁻¹.[6][7]

Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a series

of bands of variable intensity in the 1625-1440 cm⁻¹ region.[6]

The Sulfonamide Group: The -SO₂- Signature
The sulfonyl group provides two strong, characteristic absorption bands that are crucial for

identifying sulfonamides and sulfones.
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Asymmetric SO₂ Stretching: This vibration results in a strong absorption band typically

located in the 1365-1322 cm⁻¹ range.[8][9]

Symmetric SO₂ Stretching: A second strong band, corresponding to the symmetric stretching

of the S=O bonds, is found at a lower frequency, generally between 1180-1118 cm⁻¹.[8][9]

The precise positions of these bands are sensitive to the electronic environment, including the

nature of the groups attached to the sulfur atom.[9]

The Morpholine Moiety: Aliphatic C-H and C-O/C-N
Vibrations
The saturated morpholine ring contributes signals primarily from its C-H, C-N, and C-O bonds.

Aliphatic C-H Stretching: The stretching of C-H bonds in the CH₂ groups of the morpholine

ring will appear as strong bands in the 3000-2850 cm⁻¹ region, slightly below the aromatic C-

H stretches.[10]

C-O and C-N Stretching: The stretching vibrations of the C-O-C and C-N-C linkages within

the morpholine ring will contribute to the complex fingerprint region of the spectrum, typically

between 1250 cm⁻¹ and 1000 cm⁻¹.

It is important to note that since the nitrogen atom in 2-(Morpholine-4-sulfonyl)benzaldehyde
is part of a sulfonamide, the characteristic N-H stretching vibration (around 3330 cm⁻¹) seen in

unsubstituted morpholine will be absent.[11]

Summary of Expected Vibrational Frequencies
The following table summarizes the predicted FT-IR absorption bands for 2-(Morpholine-4-
sulfonyl)benzaldehyde and provides a comparison with its structural analogues.
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Vibrational

Mode

Functional

Group

Benzaldehyd

e (cm⁻¹)[4]

[6]

Morpholine

(cm⁻¹)[10]

[11]

2-

(Morpholine-

4-

sulfonyl)ben

zaldehyde

(Predicted,

cm⁻¹)

Expected

Intensity

Aromatic C-H

Stretch

Benzene

Ring
~3080 - ~3100-3050

Medium,

Sharp

Aliphatic C-H

Stretch

Morpholine

Ring
- ~2950-2850 ~2980-2850 Strong

Aldehyde C-

H Stretch
Aldehyde

~2860 &

~2775
-

~2860 &

~2775

Weak to

Medium

Carbonyl

(C=O) Stretch
Aldehyde ~1710 - ~1705 Strong, Sharp

Aromatic

C=C Stretch

Benzene

Ring

~1600,

~1580, ~1450
- ~1600-1450

Medium to

Weak

Asymmetric

SO₂ Stretch
Sulfonamide - - ~1350 Strong

Symmetric

SO₂ Stretch
Sulfonamide - - ~1160 Strong

C-O / C-N

Stretch

Morpholine

Ring
- ~1115 ~1120-1050

Medium to

Strong

Experimental Protocol: Acquiring a High-Quality FT-
IR Spectrum
To experimentally validate these predictions, a standard protocol for solid-state FT-IR analysis

using the potassium bromide (KBr) pellet method is recommended. This technique is chosen

for its reliability and ability to produce high-quality spectra for solid crystalline samples.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://homework.study.com/explanation/draw-the-ir-spectrum-for-benzaldehyde-and-briefly-give-the-rationale.html
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.researchgate.net/figure/The-FT-IR-spectrum-of-a-morpholine-and-b-morpholinium-glycolate_fig1_325857261
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra26582k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology
Sample and KBr Preparation:

Gently grind approximately 1-2 mg of the 2-(Morpholine-4-sulfonyl)benzaldehyde
sample to a fine powder using an agate mortar and pestle. The goal is to reduce particle

size to minimize light scattering.

Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar. KBr is used

because it is transparent to infrared radiation in the typical analysis range (4000-400

cm⁻¹).

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is

obtained.

Pellet Formation:

Transfer the KBr/sample mixture into a pellet press die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes. This will form a thin, transparent or translucent pellet. The transparency is crucial

for allowing the IR beam to pass through.

Spectral Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample compartment. This is a critical step

to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing:
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The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Perform baseline correction and peak picking to identify the precise wavenumbers of the

absorption maxima.

Visualizing the Experimental and Analytical
Workflow
The following diagrams illustrate the logical connections between the molecule's structure and

its spectrum, as well as the experimental workflow.

Molecular Structure of 2-(Morpholine-4-sulfonyl)benzaldehyde

Characteristic FT-IR Absorption Regions (cm⁻¹)

Benzaldehyde Moiety Aromatic/Aldehyde C-H
~3100-2700

Carbonyl C=O
~1705

Fingerprint Region
(C-O, C-N, C-C)

< 1600

Sulfonamide Linkage
Sulfonyl S=O

~1350 & ~1160

Morpholine Moiety
Aliphatic C-H

Click to download full resolution via product page

Caption: Logical relationship between functional groups and their IR absorptions.
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Start: Solid Sample

1. Grind 1-2 mg Sample
+ 150 mg KBr

2. Form Pellet
(8-10 Tons Pressure)

3. Acquire Background
Spectrum (No Sample)

4. Acquire Sample
Spectrum (16-32 Scans)

5. Process Data
(Ratio, Baseline Correction)

Final FT-IR Spectrum

Click to download full resolution via product page

Caption: Experimental workflow for KBr pellet FT-IR spectroscopy.

Conclusion for the Research Professional
This guide provides a robust framework for understanding and interpreting the FT-IR spectrum

of 2-(Morpholine-4-sulfonyl)benzaldehyde. By systematically comparing its expected

spectral features with those of its fundamental building blocks—benzaldehyde and morpholine
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—we can confidently assign the key absorption bands. The strong, sharp carbonyl peak around

1705 cm⁻¹, the characteristic Fermi doublet of the aldehyde C-H stretch, and the two intense

S=O stretching bands from the sulfonamide group serve as the primary diagnostic markers for

this molecule. This detailed analytical approach, grounded in the principles of vibrational

spectroscopy and supported by comparative data, exemplifies the expert analysis required in

modern drug discovery and development to ensure the structural integrity of target compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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